molecular formula C15H11N5 B14207684 2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 824394-44-7

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine

Cat. No.: B14207684
CAS No.: 824394-44-7
M. Wt: 261.28 g/mol
InChI Key: XLSPWSCVCWKACQ-UHFFFAOYSA-N
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Description

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves the formation of the imidazole and pyridine rings through cyclization reactions. One common method involves the use of aromatic aldehydes and o-phenylenediamine as starting materials. The reaction is carried out in the presence of a catalyst such as palladium (II) and under oxidative conditions to facilitate the annulation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced derivatives of the compound.

Scientific Research Applications

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazol-2-yl(phenyl)methanone
  • Quinoxaline
  • Imidazo[1,2-a]chromeno[3,4-c]pyridine

Uniqueness

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its dual imidazole and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows for versatile reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

824394-44-7

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C15H11N5/c1-2-4-11(10(3-1)14-17-7-8-18-14)15-19-12-5-6-16-9-13(12)20-15/h1-9H,(H,17,18)(H,19,20)

InChI Key

XLSPWSCVCWKACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=NC=C4

Origin of Product

United States

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